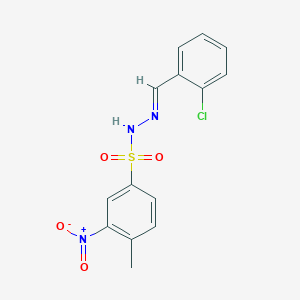
N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide, also known as N-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonamide (CNN), is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a yellow crystalline powder that is sparingly soluble in water and organic solvents.
科学的研究の応用
CNN has been studied for its potential applications in various fields of science, including medicine, agriculture, and material science. In medicine, CNN has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, CNN has been studied as a potential herbicide and insecticide. In material science, CNN has been studied as a potential dye and pigment.
作用機序
The mechanism of action of CNN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, CNN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In bacteria, CNN has been shown to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNN are diverse and have been studied extensively. In cancer cells, CNN has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In bacteria, CNN has been shown to inhibit growth and induce cell death. In animal studies, CNN has been shown to have anti-inflammatory effects and reduce oxidative stress.
実験室実験の利点と制限
The advantages of using CNN in lab experiments include its high purity, low toxicity, and diverse range of potential applications. However, the limitations of using CNN in lab experiments include its limited solubility in certain solvents and its potential instability under certain conditions.
将来の方向性
There are many potential future directions for the study of CNN. In medicine, CNN could be further studied for its potential as an anti-cancer drug or as a treatment for inflammatory diseases. In agriculture, CNN could be further studied for its potential as a herbicide or insecticide. In material science, CNN could be further studied for its potential as a dye or pigment. Further research could also be conducted on the mechanism of action of CNN and its potential interactions with other compounds.
合成法
The synthesis of CNN can be achieved by the reaction of 2-chlorobenzaldehyde with 4-methyl-3-nitrobenzenesulfonohydrazide in the presence of a suitable catalyst. The reaction yields CNN as a yellow crystalline powder with a purity of above 95%. The synthesis method has been optimized to yield high purity and high yield of CNN.
特性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c1-10-6-7-12(8-14(10)18(19)20)23(21,22)17-16-9-11-4-2-3-5-13(11)15/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGSPBWNUAMPCF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


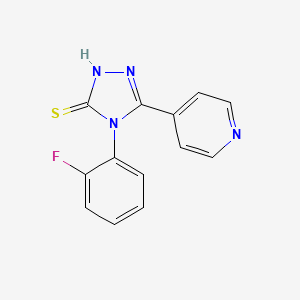
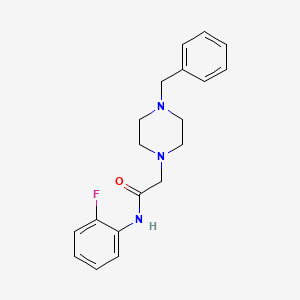
![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
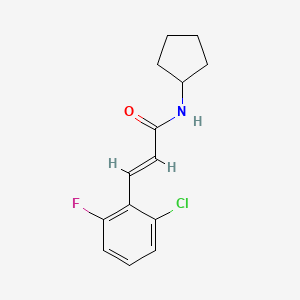

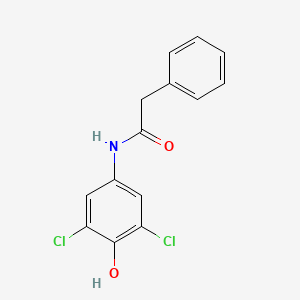

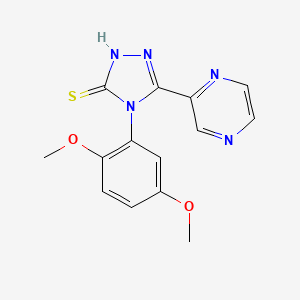
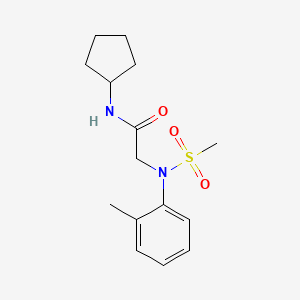
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)